Desmethylene Paroxetine Hydrochloride Salt is a significant metabolite of the selective serotonin reuptake inhibitor Paroxetine, which is commonly used in the treatment of depression and anxiety disorders. The compound is identified by the Chemical Abstracts Service number 159126-30-4 and has the molecular formula C18H21ClFNO3. As a hydrochloride salt, it enhances the solubility of the compound, making it suitable for pharmaceutical applications .
Desmethylene Paroxetine, like its parent compound Paroxetine, is not thought to have a direct pharmacological effect. However, it might contribute to the overall action of Paroxetine through mechanisms that are not yet fully understood [].
Paroxetine's mechanism of action involves inhibiting the reuptake of serotonin, a neurotransmitter that regulates mood, sleep, and appetite. By increasing serotonin levels in the brain, Paroxetine helps alleviate symptoms of depression and anxiety [].
The chemical structure of Desmethylene Paroxetine Hydrochloride Salt allows it to undergo various reactions typical of organic compounds. Notably, it can participate in:
These reactions are essential for understanding its stability, reactivity, and metabolic pathways.
Desmethylene Paroxetine Hydrochloride Salt exhibits pharmacological activity similar to that of its parent compound, Paroxetine. It acts primarily as a selective serotonin reuptake inhibitor, which means it increases serotonin levels in the brain by inhibiting its reabsorption into neurons. This mechanism is crucial for alleviating symptoms associated with mood disorders. Studies have shown that Desmethylene Paroxetine has comparable potency in serotonin uptake inhibition, contributing to its therapeutic effects .
The synthesis of Desmethylene Paroxetine Hydrochloride Salt typically involves:
These synthetic pathways are crucial for producing Desmethylene Paroxetine in a laboratory setting .
Desmethylene Paroxetine Hydrochloride Salt has several applications:
Research on Desmethylene Paroxetine Hydrochloride Salt includes interaction studies with various biological systems:
Several compounds share structural or functional similarities with Desmethylene Paroxetine Hydrochloride Salt. Here are a few notable examples:
Compound Name | Similarity | Unique Features |
---|---|---|
Paroxetine | Parent compound | Stronger selectivity for serotonin reuptake |
Fluoxetine | Selective serotonin reuptake inhibitor | Different side effect profile |
Sertraline | Selective serotonin reuptake inhibitor | Longer half-life |
Venlafaxine | Serotonin-norepinephrine reuptake inhibitor | Broader spectrum of action |
Desmethylene Paroxetine stands out due to its specific metabolic role as a major metabolite of Paroxetine, influencing its pharmacological effects and safety profile .
Desmethylene paroxetine hydrochloride salt exists in two distinct chemical forms depending on whether it is considered as the free base or the hydrochloride salt form. The free base form of desmethylene paroxetine has the molecular formula C₁₈H₂₀FNO₃ with a molecular weight of 317.35 g/mol [2]. The hydrochloride salt form, which is the compound of primary interest, has the molecular formula C₁₈H₂₁ClFNO₃ and a molecular weight of 353.82 g/mol [3] [7].
The compound is also known by several synonyms including 4-[[(3S,4R)-4-(4-Fluorophenyl)-3-piperidinyl]methoxy]-1,2-benzenediol Hydrochloride, (3S-trans)-4-[[4-(4-Fluorophenyl)-3-piperidinyl]methoxy]-1,2-benzenediol Hydrochloride, and Paroxetine catechol [2] [6]. The Chemical Abstracts Service number for this compound is reported as both 159126-30-4 and 1394861-12-1 in various literature sources, with some discrepancy observed between different databases [2] [6] [7].
Property | Free Base | Hydrochloride Salt |
---|---|---|
Molecular Formula | C₁₈H₂₀FNO₃ | C₁₈H₂₁ClFNO₃ |
Molecular Weight | 317.35 g/mol | 353.82 g/mol |
CAS Number | 159126-30-4 | 1394861-12-1 |
Desmethylene paroxetine hydrochloride salt maintains the same stereochemical configuration as its parent compound paroxetine, possessing two chiral centers located at positions 3 and 4 of the piperidine ring [20] [25]. The absolute configuration of the compound is (3S,4R), which corresponds to the pharmacologically active stereoisomer observed in paroxetine [21] [23].
The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where the compound exhibits the S configuration at the C-3 position and the R configuration at the C-4 position [23]. This specific stereochemical arrangement is critical for maintaining the structural integrity that allows the compound to function as a metabolite of paroxetine [20] [25].
The International Union of Pure and Applied Chemistry name for the compound reflects this stereochemistry: (3S,4R)-3-(1,2-dihydroxyphenoxymethyl)-4-(4-fluorophenyl)piperidine hydrochloride [33]. The retention of the (3S,4R) configuration is essential for the compound's recognition by metabolic enzymes and its role in paroxetine biotransformation pathways [16] [20].
Limited crystallographic data is available in the literature for desmethylene paroxetine hydrochloride salt. The compound exists as a solid crystalline material under standard conditions [2]. While specific unit cell parameters and space group information are not extensively documented for this particular compound, related structural studies on paroxetine and its analogs provide insight into potential crystallographic behavior [4] [18].
The molecular structure can be analyzed through comparison with paroxetine crystal structures, which show that the piperidine ring adopts a chair conformation with the fluorophenyl and hydroxymethyl substituents positioned in equatorial orientations [4]. The catechol moiety in desmethylene paroxetine replaces the methylenedioxyphenyl group present in paroxetine, potentially affecting intermolecular hydrogen bonding patterns in the crystal lattice [16] [20].
Storage recommendations indicate that the compound should be maintained at -20°C, suggesting potential thermal instability that may affect crystalline structure at elevated temperatures [2] [19].
Desmethylene paroxetine hydrochloride salt exhibits limited solubility in aqueous media but demonstrates enhanced solubility in organic solvents [2] [10]. The compound shows slight solubility in dimethyl sulfoxide and methanol according to standard pharmaceutical testing protocols [2].
Quantitative solubility data indicates that the compound dissolves at concentrations of 20 mg/mL in both ethanol and dimethyl sulfoxide, while achieving higher solubility of 30 mg/mL in dimethylformamide [10]. Water solubility remains undetermined in available literature, though the hydrochloride salt form typically enhances aqueous solubility compared to the free base [10].
Solvent | Solubility |
---|---|
Dimethyl Sulfoxide | 20 mg/mL |
Ethanol | 20 mg/mL |
Dimethylformamide | 30 mg/mL |
Methanol | Slightly soluble |
Water | Not determined |
The stability profile of desmethylene paroxetine hydrochloride salt indicates that the compound requires storage under controlled conditions to maintain chemical integrity [2] [19]. Recommended storage temperature is -20°C, suggesting thermal sensitivity that may lead to degradation at ambient temperatures [2] [19].
The compound appears as a yellow solid under standard conditions, which may indicate the presence of chromophoric groups or potential oxidation products [2]. The catechol moiety present in the structure is inherently susceptible to oxidation, which could contribute to stability concerns under aerobic conditions [16] [20].
As a major metabolite of paroxetine, the compound demonstrates sufficient stability for analytical applications including high-performance liquid chromatography and mass spectrometry analysis [14] [17]. The predicted ionization constant (pKa) of 9.39±0.10 suggests that the compound will exist predominantly in its protonated form under physiological pH conditions [2].
The melting point of desmethylene paroxetine hydrochloride salt is reported as 104-107°C, indicating a relatively narrow melting range typical of pure crystalline compounds [2]. This thermal behavior contrasts with paroxetine hydrochloride, which exhibits a melting point range of 120-138°C, suggesting that the structural modification affects intermolecular interactions in the solid state [9] [11].
The predicted boiling point is calculated as 509.6±50.0°C under standard atmospheric pressure, though this value represents a theoretical prediction rather than experimental determination [2]. The density is predicted to be 1.233±0.06 g/cm³, providing information about the molecular packing efficiency in the crystalline state [2].
Thermal Property | Value |
---|---|
Melting Point | 104-107°C |
Boiling Point (predicted) | 509.6±50.0°C |
Density (predicted) | 1.233±0.06 g/cm³ |
Desmethylene paroxetine hydrochloride salt represents a demethylenated metabolite of paroxetine, formed through the enzymatic cleavage of the methylenedioxyphenyl group present in the parent compound [16] [20] [34]. This biotransformation involves cytochrome P450 2D6-mediated demethylenation, which converts the methylenedioxy group to a catechol functionality [34] [35].
The structural comparison reveals that while paroxetine contains a 1,3-benzodioxole moiety (methylenedioxyphenyl group), desmethylene paroxetine features a 1,2-dihydroxybenzene (catechol) group [20] [33]. This modification significantly alters the electronic properties and hydrogen bonding capacity of the molecule, as the catechol group can participate in additional intermolecular interactions compared to the cyclic acetal structure in paroxetine [16].
The molecular weight difference between paroxetine (329.37 g/mol as free base) and desmethylene paroxetine (317.35 g/mol as free base) reflects the loss of a methylene group (CH₂) during the demethylenation process [2] [8]. This structural change affects the compound's lipophilicity and potentially its pharmacokinetic properties [12].
Both compounds maintain the same stereochemical configuration at the piperidine ring, with the (3S,4R) absolute configuration preserved during metabolic transformation [20] [23]. The fluorophenyl substituent remains unchanged, ensuring that key structural features responsible for serotonin transporter recognition are maintained [4] [18].
Structural Feature | Paroxetine | Desmethylene Paroxetine |
---|---|---|
Aromatic Substituent | Methylenedioxyphenyl | Catechol |
Molecular Formula | C₁₉H₂₀FNO₃ | C₁₈H₂₀FNO₃ |
Molecular Weight | 329.37 g/mol | 317.35 g/mol |
Stereochemistry | (3S,4R) | (3S,4R) |
Hydrogen Bond Donors | 1 | 3 |